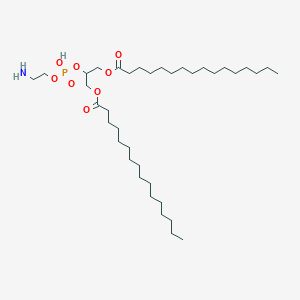

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Beschreibung

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (CAS 67303-93-9) is a synthetic phospholipid with a unique stereochemical configuration. Structurally, it features two palmitoyl (C16:0) fatty acid chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, while the sn-2 position is occupied by a phosphoethanolamine headgroup (Fig. 1). This contrasts with the more common sn-3 phosphate orientation seen in natural phosphatidylethanolamines (PEs) .

Eigenschaften

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEIOUBBMBZINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647377 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67303-93-9 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Methodology

This method, detailed in patent CN103087090A, employs 2-phthalimide-phosphorodichloridate and α,β-glycerol-1,3-dipalmitate as starting materials. The synthesis proceeds via three stages:

-

Condensation and Hydrolysis :

-

α,β-Glycerol-1,3-dipalmitate is dissolved in anhydrous pyridine and reacted with 2-phthalimide-phosphorodichloridate in tetrahydrofuran (THF) at 0–20°C.

-

The reaction mixture is hydrolyzed with dilute hydrochloric acid (pH 1–2), yielding an intermediate phosphorochloridate compound.

-

Purification via filtration and drying achieves a white solid with 61% yield.

-

-

Deprotection with Hydrazine Hydrate :

Key Parameters

This method prioritizes industrial scalability, with simplified purification steps and minimal byproduct formation. The use of hydrazine hydrate ensures efficient deprotection without side reactions.

Nucleophilic Substitution with Phosphorus Oxychloride

Methodology

Adapted from patent CN110330524A, this approach utilizes dipalmitoyl glycerol and phosphorus oxychloride (POCl₃) under nucleophilic conditions:

-

Nucleophilic Phosphorylation :

-

Amination with Ethanolamine :

Key Parameters

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 0–5°C (phosphorylation); 25°C (amination) |

| Base | TEA or DIEA |

| Global Yield | 52–58% |

| Melting Point | 190–192°C |

This method benefits from high selectivity, with minimal racemization observed during phosphorylation. The use of DIEA enhances reaction efficiency by reducing side reactions.

Semisynthetic Route via Trityl Protection

Methodology

A semisynthetic strategy reported by PubMed involves the derivatization of commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE):

-

Trityl Protection :

-

Base Hydrolysis and Deprotection :

Key Parameters

| Parameter | Value/Description |

|---|---|

| Protection Reagent | Trityl chloride |

| Deprotection Reagent | Trifluoroacetic acid (TFA) |

| Overall Yield | 66% |

| Purity | >98% (NMR) |

This route is notable for avoiding direct hydrolysis of DPPE, which typically produces complex mixtures. The trityl group’s acid-labile nature enables mild deprotection, preserving the phosphoethanolamine moiety’s integrity.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can target the phosphoethanolamine group, potentially altering its functional properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products:

Oxidation: Peroxides and other oxidative derivatives.

Reduction: Reduced forms of the phosphoethanolamine group.

Substitution: Phosphoethanolamine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Liposome Production

DPPE is extensively used in the production of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drugs and genetic material, enhancing their stability and bioavailability.

| Application | Details |

|---|---|

| Drug Delivery | Facilitates the encapsulation of hydrophilic and hydrophobic drugs for targeted delivery. |

| Vaccine Formulation | Used to create adjuvants that enhance immune responses in vaccine development. |

| Gene Therapy | Serves as a vector for delivering nucleic acids into cells. |

Nanoparticle Functionalization

Recent studies have demonstrated the potential of DPPE in enhancing the uptake of nanoparticles by dendritic cells, which are crucial for initiating immune responses.

- A study reported that enriching fluorine-rich nanoparticles with DPPE significantly increased their uptake by dendritic cells, improving the sensitivity of magnetic resonance imaging (MRI) techniques used in tracking cellular transplants in vivo .

| Study Focus | Findings |

|---|---|

| Nanoparticle Uptake | DPPE-enriched nanoparticles showed over a tenfold increase in cellular uptake compared to non-enriched ones. |

| Signal Sensitivity | Enhanced signal detection capabilities for MRI tracking of labeled cells. |

Drug Formulation Stability

DPPE contributes to the stability of drug formulations by forming robust lipid bilayers that can protect sensitive compounds from degradation.

- Research has shown that liposomes containing DPPE exhibit prolonged circulation times and improved pharmacokinetics compared to those without it .

| Stability Parameter | Results |

|---|---|

| Circulation Half-life | Liposomes with DPPE demonstrated a half-life of approximately 18 hours in vivo. |

| Clearance Rate | Reduced clearance rates from circulation compared to other formulations lacking DPPE. |

Case Study 1: Vaccine Development

A study focused on the use of DPPE in formulating liposomal vaccines demonstrated enhanced immunogenicity when combined with antigens. The incorporation of DPPE allowed for better antigen presentation by dendritic cells, leading to stronger immune responses.

Case Study 2: Imaging Applications

In another research effort, DPPE was utilized to improve the imaging capabilities of nanoparticles used in positron emission tomography (PET). The study highlighted how DPPE-modified nanoparticles provided clearer imaging results due to their enhanced stability and reduced background noise during imaging sessions.

Wirkmechanismus

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine exerts its effects by integrating into lipid bilayers and altering membrane properties. The compound’s long-chain fatty acids and phosphoethanolamine group interact with other lipid molecules, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of 1,3-DPPE and Analogous Phospholipids

| Compound Name | Fatty Acid Chains | Phosphate Position | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine | C16:0 (sn-1, sn-3) | sn-2 | 67303-93-9 | Unique sn-2 phosphoethanolamine |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C16:0 (sn-1, sn-2) | sn-3 | 923-61-5 | Natural PE configuration |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso PE) | C16:0 (sn-1) | sn-3 | 53862-35-4 | Single acyl chain; lysophospholipid |

| 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine | Ether-linked C16 chains | sn-3 | N/A | Ether bonds enhance chemical stability |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) | C16:0 (sn-1), C18:1 (sn-2) | sn-3 | N/A | Mixed acyl chains; unsaturated tail |

Key Observations :

- Stereochemical Impact : The sn-2 phosphate in 1,3-DPPE creates a distinct membrane curvature compared to the sn-3 configuration in natural PEs (e.g., 1,2-DPPE). This may influence lipid bilayer packing and fusion dynamics .

- Acyl Chain Variations : 1,3-DPPE’s symmetric palmitoyl chains contrast with mixed-chain analogs like POPE, which contains an unsaturated oleoyl (C18:1) chain at sn-2. Unsaturated chains reduce membrane rigidity, enhancing fluidity .

- Lyso vs. Diacyl Forms : Lyso PE (single acyl chain) forms micelles rather than bilayers, limiting its use in liposomes but making it bioactive in signaling pathways .

Physicochemical and Functional Comparisons

Research Findings :

- Thermal Behavior : 1,3-DPPE has a lower phase transition temperature (~50–55°C) than 1,2-DPPE (~60–65°C), likely due to steric constraints from the sn-2 phosphate .

- Chemical Stability : Ether-linked analogs (e.g., 1,2-dihexadecyl PE) resist enzymatic degradation, making them suitable for in vivo applications .

- Drug Delivery : 1,3-DPPE’s asymmetric structure improves encapsulation efficiency for hydrophilic drugs compared to symmetric 1,2-DPPE .

Biologische Aktivität

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid that has garnered attention for its biological activity, particularly in the context of drug delivery and immunological applications. This article explores the compound's properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-DPPE is characterized by the presence of two palmitic acid chains at the sn-1 and sn-3 positions of the glycerol backbone, making it a saturated phospholipid. Its molecular formula is C37H74NO8P, with a molecular weight of approximately 665. This structure contributes to its unique physical and chemical properties, including its ability to form lipid bilayers and vesicles essential for drug delivery systems.

Lipid Raft Interaction

1,3-DPPE plays a crucial role in membrane dynamics due to its incorporation into lipid rafts—microdomains within cell membranes rich in cholesterol and sphingolipids. These rafts facilitate various cellular processes such as signaling and endocytosis. Research indicates that 1,3-DPPE enhances the stability of these lipid rafts, thereby influencing the internalization of various molecules, including vaccines and therapeutic agents .

Immunological Applications

The compound has been investigated for its potential in vaccine development. Studies show that 1,3-DPPE can form virus-like particles (VLPs) that effectively target dendritic cells (DCs), which are pivotal in initiating immune responses. The interaction between VLPs containing 1,3-DPPE and DCs has been shown to enhance antigen uptake through lipid raft-mediated pathways . This mechanism is vital for designing effective vaccines that require minimal adjuvant use.

Vaccine Development

A notable study involved the use of synthetic virus-like particles incorporating 1,3-DPPE to enhance adaptive immunity against specific antigens. The research demonstrated that these particles were rapidly bound by DCs and facilitated efficient antigen processing and presentation. The findings suggested that utilizing 1,3-DPPE in vaccine formulations could lead to improved immunogenicity compared to traditional methods .

Drug Delivery Systems

Another significant application of 1,3-DPPE is in liposomal drug delivery systems. Liposomes composed of this phospholipid have shown enhanced stability and bioavailability of encapsulated drugs. For instance, liposomes formulated with 1,3-DPPE were able to improve the pharmacokinetic profiles of chemotherapeutic agents while reducing systemic toxicity .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1,3-DPPE:

Q & A

Q. How can researchers address batch variability in 1,3-DPPE’s impact on nanoparticle drug delivery efficiency?

- Methodological Answer : Implement design of experiments (DoE) frameworks to test lipid ratios, hydration times, and sonication parameters. Small-angle X-ray scattering (SAXS) characterizes nanoparticle size and lamellarity. In vitro assays (e.g., Franz cell diffusion for encapsulation efficiency) paired with multivariate analysis (e.g., PCA) identify critical quality attributes (CQAs) linked to 1,3-DPPE variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.